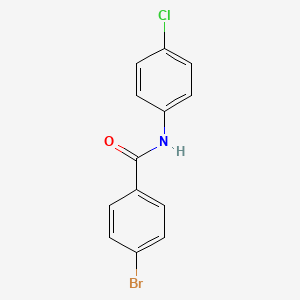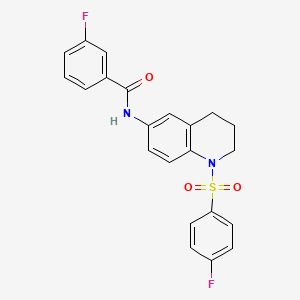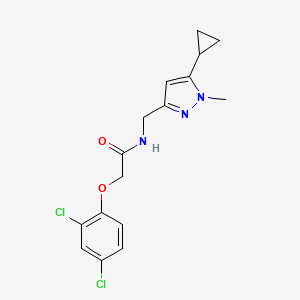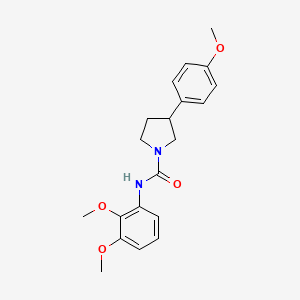![molecular formula C23H21N5O4 B2513377 (E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 946227-47-0](/img/structure/B2513377.png)
(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid, with additional functional groups attached to it. The molecule also contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a p-tolyl group, and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .科学的研究の応用
Antitumor Activity and Molecular Docking Studies
Research has demonstrated the synthesis of novel pyrimidinopyrazole derivatives showing outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking using Auto Dock tools has been utilized to evaluate the interaction of these compounds with biological targets, revealing significant interaction energy scores. DFT studies on these compounds have provided insights into their molecular structure, stability, and bioactivity potential (Fahim, Elshikh, & Darwish, 2019).
Synthesis and Biological Evaluation as Anticancer Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and 5-lipoxygenase activity, an enzyme linked to inflammatory processes (Rahmouni et al., 2016).
Antioxidant and Neuroprotective Activities
The synthesis of indane-amide substituted derivatives, including pyrazole, pyrimidine, and other heterocyclic compounds, has been explored for their antioxidant activities. Some of these compounds exhibited promising antioxidant properties, highlighting their potential in developing neuroprotective agents for conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).
Antimicrobial and Insecticidal Potential
New heterocycles incorporating the pyrazolopyridine moiety have shown significant antimicrobial activity. Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been investigated for their insecticidal and antibacterial potential, offering a new avenue for the development of pest control agents (Deohate & Palaspagar, 2020).
Drug Design and FGFR Inhibition
The compound 1-[(3S)-3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one (TAS-120) has been identified as an irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family. This research provides insights into the drug's reactivity and the first irreversible FGFR1 structure, highlighting its significance in targeted cancer therapy (Kalyukina et al., 2019).
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-4-8-17(9-5-15)28-22-18(13-25-28)23(30)27(14-24-22)26-21(29)11-7-16-6-10-19(31-2)20(12-16)32-3/h4-14H,1-3H3,(H,26,29)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRWBFRJTHLOCY-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(4-Chlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2513296.png)


![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2513302.png)

![N-(7-aminoheptyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2513305.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2513311.png)

![1-(3-Methoxy-4-propoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513314.png)